

# MBM-17S versus [competitor compound] efficacy

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## Compound of Interest

Compound Name: MBM-17S

Cat. No.: B3028456

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An objective comparison of the efficacy of **MBM-17S** and a competitor compound, a first-generation inhibitor, is presented in this guide. The focus is on their performance in preclinical models of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). **MBM-17S** is a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed for enhanced potency against specific EGFR mutations.

## Comparative Efficacy Data

The following sections provide a summary of the in vitro and in vivo efficacy of **MBM-17S** compared to the competitor compound.

### In Vitro Potency: EGFR-Mutant NSCLC Cell Lines

The half-maximal inhibitory concentration (IC<sub>50</sub>) of both compounds was determined against a panel of NSCLC cell lines, each with a different EGFR mutation status. The data, summarized in the table below, indicates that **MBM-17S** demonstrates significantly higher potency in cell lines with the L858R mutation and the T790M resistance mutation.

Cell Line	EGFR Mutation Status	MBM-17S IC50 (nM)	Competitor Compound IC50 (nM)
HCC827	del E746-A750	8.2	15.5
H1975	L858R, T790M	12.1	> 1000
PC-9	del E746-A750	6.8	12.3
A549	Wild-Type	> 5000	> 5000

## In Vivo Efficacy: NSCLC Xenograft Model

The anti-tumor activity of **MBM-17S** and the competitor compound was evaluated in a murine xenograft model using the H1975 (L858R, T790M) human NSCLC cell line. **MBM-17S** demonstrated superior tumor growth inhibition compared to the competitor compound following oral administration.

Treatment Group	Dose	Mean Tumor Growth Inhibition (%)
Vehicle Control	-	0
MBM-17S	25 mg/kg	85
Competitor Compound	50 mg/kg	32

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### In Vitro Cell Viability Assay

The potency of the compounds was assessed using a luminescence-based cell viability assay. NSCLC cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of **MBM-17S** or the competitor compound. After a 72-hour incubation period, a reagent containing luciferase and its substrate was added. The resulting luminescence, which is proportional to the amount of ATP and thus the number of

viable cells, was measured using a plate reader. IC50 values were calculated from the dose-response curves.

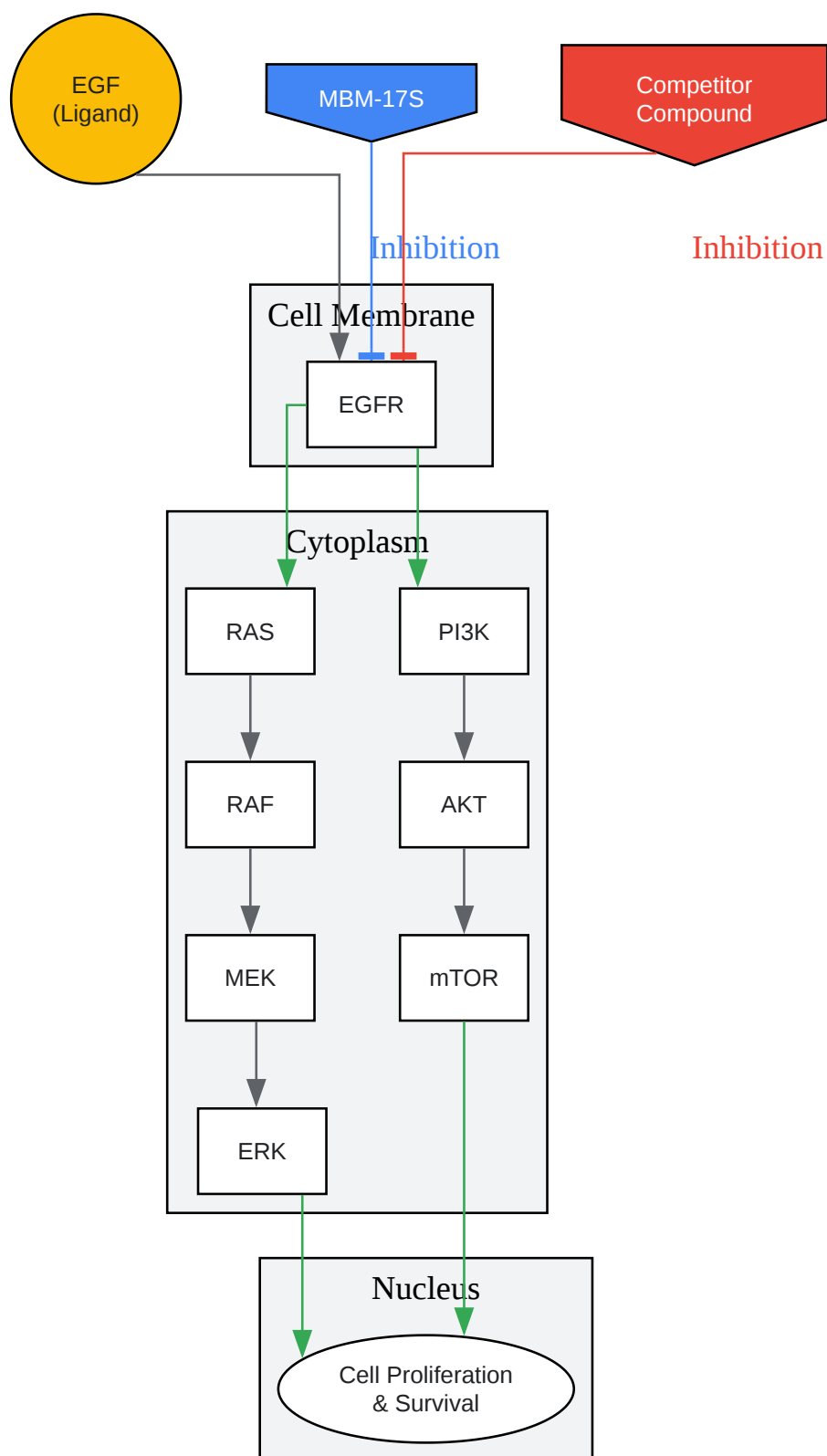
## In Vivo NSCLC Xenograft Study

Female athymic nude mice were subcutaneously inoculated with H1975 human NSCLC cells. When tumors reached a palpable size, the animals were randomized into treatment groups.

**MBM-17S** (25 mg/kg), the competitor compound (50 mg/kg), or a vehicle control were administered orally once daily. Tumor volume was measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

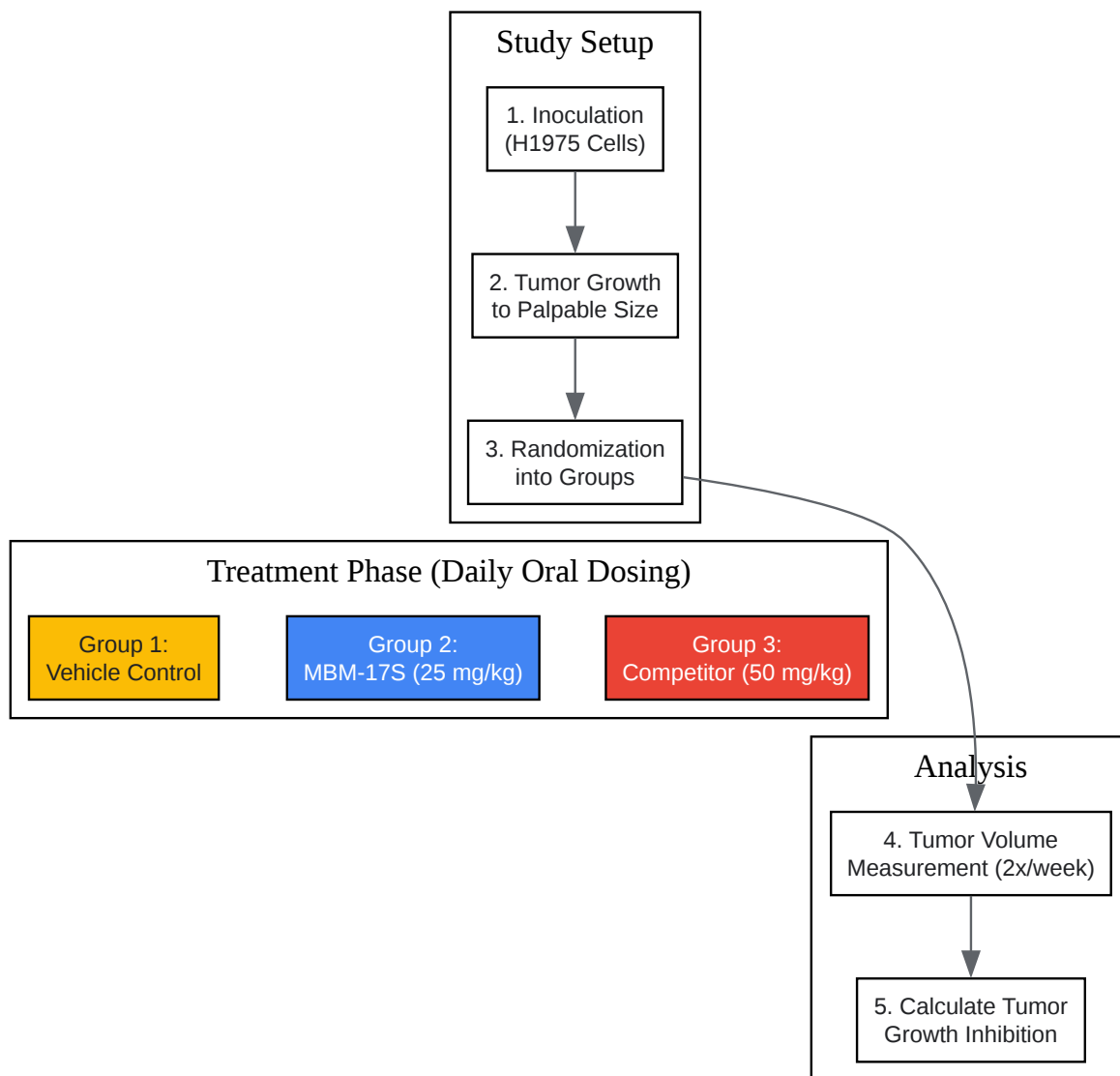
## Visualizations

The following diagrams illustrate the relevant signaling pathway and the experimental workflow.



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EGFR signaling pathway with points of inhibition.



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Workflow for the in vivo NSCLC xenograft study.

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